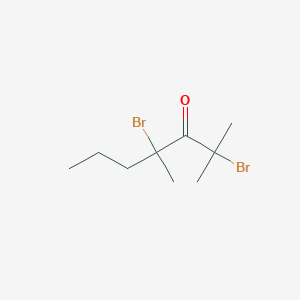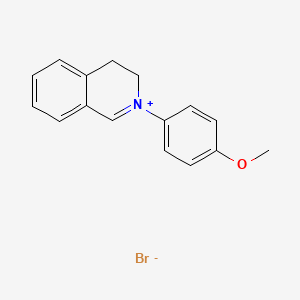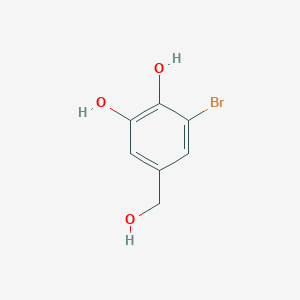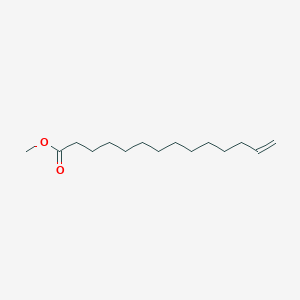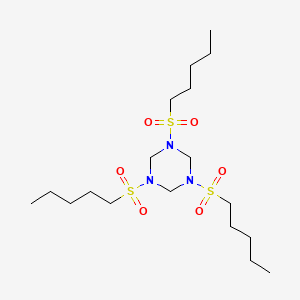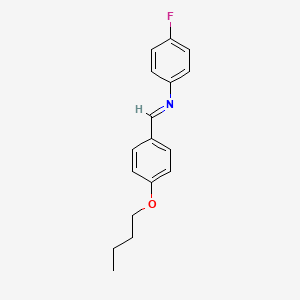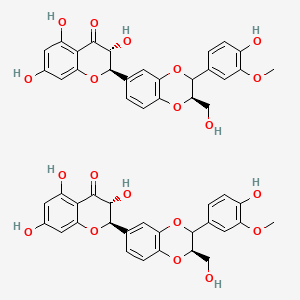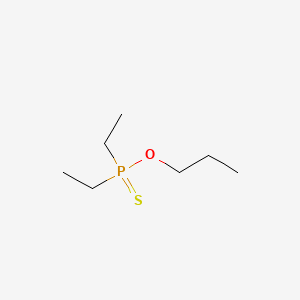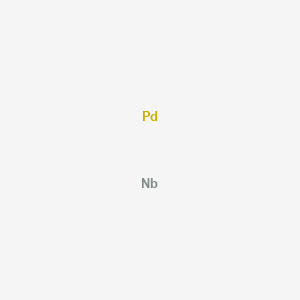
Niobium--palladium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium–palladium (1/1) is an intermetallic compound composed of equal parts niobium and palladiumNiobium is a transition metal known for its superconducting properties, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon bond formation reactions .
准备方法
Synthetic Routes and Reaction Conditions
Niobium–palladium (1/1) can be synthesized through various methods, including:
Solid-State Reaction: This involves heating a stoichiometric mixture of niobium and palladium powders at high temperatures (typically above 1000°C) in an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves repeated welding, fracturing, and re-welding of niobium and palladium powders in a high-energy ball mill.
Industrial Production Methods
Industrial production of niobium–palladium (1/1) typically involves the solid-state reaction method due to its simplicity and scalability. The process requires precise control of temperature and atmosphere to ensure the formation of the desired intermetallic compound without contamination .
化学反应分析
Types of Reactions
Niobium–palladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxide and palladium oxide under high-temperature conditions.
Substitution: Niobium–palladium (1/1) can participate in substitution reactions where one of the metals is replaced by another metal in the lattice.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Other metal salts or complexes in a suitable solvent.
Major Products Formed
Oxidation: Niobium oxide and palladium oxide.
Reduction: Metallic niobium and palladium.
Substitution: New intermetallic compounds with different metal compositions.
科学研究应用
Niobium–palladium (1/1) has a wide range of applications in scientific research:
Materials Science: Due to its unique properties, niobium–palladium (1/1) is studied for its potential use in high-temperature materials and superconductors.
Electrocatalysis: The compound is used in the development of electrocatalysts for fuel cells and other energy conversion devices.
Biomedical Applications: Research is ongoing into the use of niobium–palladium (1/1) in medical devices and implants due to its biocompatibility.
作用机制
The mechanism by which niobium–palladium (1/1) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the breaking and forming of chemical bonds.
Superconductivity: Niobium atoms contribute to the superconducting properties of the compound by allowing the formation of Cooper pairs at low temperatures.
Electrocatalysis: The compound enhances the efficiency of electrochemical reactions by providing a high surface area and active sites for electron transfer.
相似化合物的比较
Similar Compounds
Niobium–platinum (1/1): Similar to niobium–palladium (1/1) but with platinum instead of palladium.
Niobium–rhodium (1/1): Another similar compound with rhodium.
Uniqueness
Niobium–palladium (1/1) is unique due to its balanced properties of superconductivity and catalytic activity. It is less expensive than niobium–platinum (1/1) and has better catalytic properties than niobium–rhodium (1/1), making it a versatile and cost-effective material for various applications .
属性
CAS 编号 |
53237-27-7 |
|---|---|
分子式 |
NbPd |
分子量 |
199.33 g/mol |
IUPAC 名称 |
niobium;palladium |
InChI |
InChI=1S/Nb.Pd |
InChI 键 |
OOESYGNXNXVDEW-UHFFFAOYSA-N |
规范 SMILES |
[Nb].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

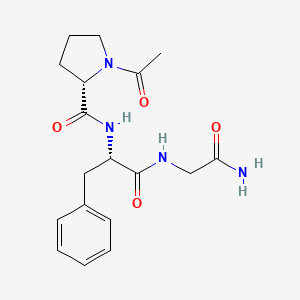
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

